Glycosmisic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycosmisic acid can be synthesized through various chemical processes. One common method involves the extraction from the fruit of the Glycosmis citrifolia plant. The process includes grinding, soaking, extraction, and purification to obtain the pure pigment .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process requires specialized equipment and expertise to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Glycosmisic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions typical of guaiacyl lignins, such as forming esters and ethers .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various esters, ethers, and reduced forms of this compound .
Scientific Research Applications
Glycosmisic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycosmisic acid involves several molecular targets and pathways:
Reactive Oxygen Species (ROS) Production: this compound increases ROS production, leading to oxidative stress and apoptosis in cancer cells.
Mitochondrial Membrane Potential: It inhibits mitochondrial membrane potential, disrupting cellular energy production and inducing cell death.
Caspase Activation: this compound activates caspases, which are crucial for the execution of apoptosis.
Comparison with Similar Compounds
- Ferulic Acid
- Coniferol
- Sinapic Acid
- Caffeic Acid
- Syringaresinol
Glycosmisic acid’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m0/s1 |
InChI Key |
FHYQIQMSODIFCP-ZMOFONSMSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Origin of Product |
United States |
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